molecular formula C11H15NOS B1627688 4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde CAS No. 893745-85-2

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde

Cat. No.: B1627688
CAS No.: 893745-85-2
M. Wt: 209.31 g/mol
InChI Key: LUVAADJQCRBJKC-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde is an organic compound that features a piperidine ring attached to a thiophene ring via a methylene bridge, with an aldehyde functional group on the thiophene ring

Mechanism of Action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the specific targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . Their interaction with targets often involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

As a piperidine derivative, it is likely to have significant effects on cellular processes due to its interaction with its targets .

Biochemical Analysis

Biochemical Properties

4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting the overall function of the cell.

Molecular Mechanism

At the molecular level, 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in changes in gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

The effects of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.

Metabolic Pathways

4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s overall impact on biological systems.

Transport and Distribution

The transport and distribution of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde within cells and tissues are essential for its activity. The compound is transported via specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde typically involves the reaction of 4-(1-Piperidinylmethyl)thiophene with an appropriate aldehyde source. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group on the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other aldehyde-forming reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 4-(1-Piperidinylmethyl)-2-thiophenecarboxylic acid

    Reduction: 4-(1-Piperidinylmethyl)-2-thiophenemethanol

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Piperidinylmethyl)phenylmagnesium bromide
  • 1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol

Uniqueness

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde is unique due to the combination of the piperidine and thiophene rings, which confer distinct electronic and steric properties. This combination is less common compared to other piperidine derivatives, making it a valuable compound for exploring new chemical and biological activities .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-8-11-6-10(9-14-11)7-12-4-2-1-3-5-12/h6,8-9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVAADJQCRBJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602367
Record name 4-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893745-85-2
Record name 4-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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